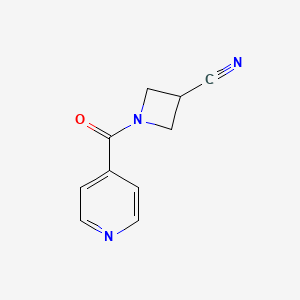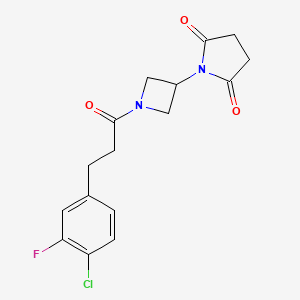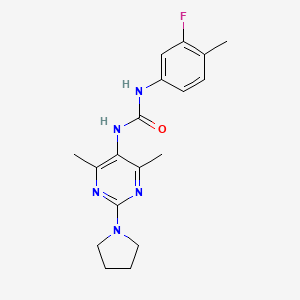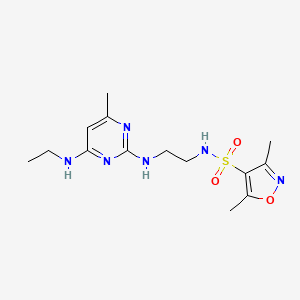
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound characterized by its unique structure, combining elements of pyrimidine, isoxazole, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:
Formation of Pyrimidine Core: : Starting from a precursor pyrimidine derivative, 4-(ethylamino)-6-methylpyrimidine is synthesized via nucleophilic substitution reactions.
Isoxazole Formation: : The isoxazole ring is introduced through a cyclization reaction involving an appropriate alkyne and nitrile oxide intermediate.
Sulfonamide Attachment: : The sulfonamide group is added through the reaction of sulfonyl chloride with the amine group on the isoxazole ring.
Final Coupling: : The coupling of the pyrimidine and isoxazole-sulfonamide fragments is achieved through standard peptide coupling methods, utilizing coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using continuous flow chemistry techniques to enhance yield and efficiency while maintaining stringent reaction conditions to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxidized products.
Reduction: : Reduction reactions yield amine derivatives.
Substitution: : Acts as a nucleophile in substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Performs under conditions of basic or acidic catalysis, often employing solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Major products formed include various derivatives of the original compound, featuring modifications on the pyrimidine, isoxazole, or sulfonamide groups, depending on the reaction.
Scientific Research Applications
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has garnered significant interest in several scientific fields:
Chemistry: : Used as a building block for complex organic synthesis and catalyst design.
Biology: : Explored for its role in inhibiting specific enzymes and pathways in cell biology studies.
Medicine: : Investigated for potential therapeutic uses, particularly in oncology and infectious diseases.
Industry: : Applied in the development of advanced materials and fine chemicals.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Molecular Targets: : Primarily targets specific enzymes or receptors involved in cellular processes.
Pathways: : Inhibits or activates biochemical pathways, resulting in modulation of cell function or metabolism.
Comparison with Similar Compounds
N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-carboxamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylthiazole-4-sulfonamide.
Hope this detailed look into N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide was what you needed. Anything specific you'd like more info about?
Properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3S/c1-5-15-12-8-9(2)18-14(19-12)16-6-7-17-24(21,22)13-10(3)20-23-11(13)4/h8,17H,5-7H2,1-4H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDNOGWJYCMBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

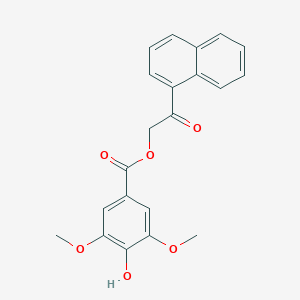
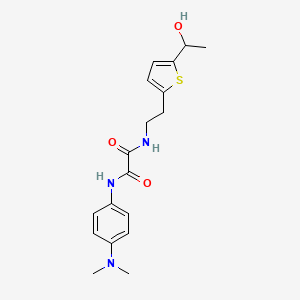

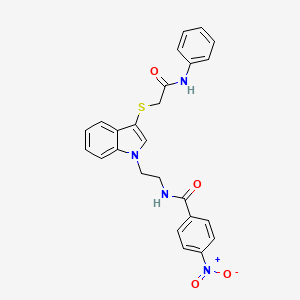

![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)
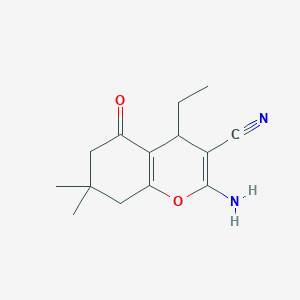
![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)

